Bienvenue dans la boutique en ligne BenchChem!

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Purity Quality Control Procurement Specification

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride (CAS 1281695-27-9) is a heterocyclic building block combining a [1,2,4]triazolo[4,3-a]pyridine core with a 3-piperidine substituent, supplied as a hydrochloride salt (molecular weight 238.72 g/mol, C₁₁H₁₄N₄·HCl). Most suppliers provide this compound at 98% purity for research use.

Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
CAS No. 1281695-27-9
Cat. No. B1422969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
CAS1281695-27-9
Molecular FormulaC11H15ClN4
Molecular Weight238.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl
InChIInChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H
InChIKeyJHFVADPASHYPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Hydrochloride (CAS 1281695-27-9): Procurement-Relevant Product Baseline for a Triazolopyridine-Piperidine Research Probe


3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride (CAS 1281695-27-9) is a heterocyclic building block combining a [1,2,4]triazolo[4,3-a]pyridine core with a 3-piperidine substituent, supplied as a hydrochloride salt (molecular weight 238.72 g/mol, C₁₁H₁₄N₄·HCl) . Most suppliers provide this compound at 98% purity for research use . The compound has been registered in ChEMBL (CHEMBL4121205) with associated bioactivity measurements in HepG2 cytotoxicity assays . Triazolopyridine derivatives are explored in multiple therapeutic areas, including kinase inhibition (GSK-3β, TNKS) and IDO1 modulation [1][2], but the specific biological profile of this piperidine-substituted congener is distinct from other substitution patterns within the class, making direct procurement decisions critical for reproducible research.

Why 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Hydrochloride Cannot Be Replaced by Generic Analogs Without Experimental Re-Validation


The 3-piperidine substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine scaffold is structurally distinct from 4-piperidine isomers, free-base forms, and other triazolopyridine derivatives such as the GSK-3β-targeting maleimide series or the TNKS inhibitor TI-12403 [1][2]. Differences in salt form (monohydrochloride vs. dihydrochloride vs. free base) alter molecular weight (238.72 vs. 275.17 vs. 202.26 g/mol), aqueous solubility, and protonation state, directly impacting formulation, dosing calculations, and experimental reproducibility . Supplier-reported purities vary between 95% and 98%, with the dihydrochloride form typically offered at 95% . These differences preclude confident generic substitution without re-characterization of solubility, activity, and purity, as even structurally proximal analogs can exhibit divergent biological profiles [2][3].

Quantitative Evidence Guide: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Hydrochloride (CAS 1281695-27-9) Differentiation Data


Purity Advantage: 98% Monohydrochloride vs. 95% Free Base and Dihydrochloride Forms

The monohydrochloride salt (CAS 1281695-27-9) is consistently supplied at 98% purity according to multiple vendors including CymitQuimica (Fluorochem brand) and Leyan . In contrast, the free base analog (CAS 889943-47-9) is standardized at 95% purity , and the dihydrochloride salt (CAS 1052541-62-4) is also supplied at 95% by Enamine [1]. The 3-percentage-point purity differential means the monohydrochloride contains approximately 3% fewer unspecified impurities by weight, reducing the confounding effect of contaminants in dose-response and biochemical assays.

Purity Quality Control Procurement Specification

Salt Form Impact on Solubility and Handling: Monohydrochloride vs. Free Base

The monohydrochloride salt (CAS 1281695-27-9) is expected to exhibit substantially higher aqueous solubility than the free base (CAS 889943-47-9), a general principle of salt formation that is well-documented across pharmaceutical salt screening studies [1]. The free base lacks ionizable counterion stabilization and is reported with limited water solubility by multiple vendors . For cellular and biochemical assays requiring aqueous dissolution at millimolar concentrations, the monohydrochloride enables direct dissolution without co-solvents such as DMSO, which can introduce vehicle-related cytotoxicity confounds.

Solubility Formulation Salt Selection Biophysical Assays

Molecular Weight Distinction: Monohydrochloride (238.72 g/mol) vs. Dihydrochloride (275.17 g/mol) for Dosing Accuracy

The monohydrochloride salt (CAS 1281695-27-9) has a molecular weight of 238.72 g/mol , while the dihydrochloride analog (CAS 1052541-62-4) has a molecular weight of 275.17 g/mol , a difference of 36.45 g/mol representing one additional HCl equivalent. If researchers inadvertently substitute the dihydrochloride for the monohydrochloride without correcting for molecular weight, they would under-dose the active free base by approximately 15% [1], introducing systematic error into IC₅₀, EC₅₀, and Ki determinations.

Molecular Weight Dosing Calculations Experimental Reproducibility

HepG2 Cytotoxicity Screening Data: Preliminary Safety Liability Differentiation

The target compound has been profiled in a ChEMBL-registered HepG2 cytotoxicity assay, yielding inhibition values distributed across multiple concentrations: 42%, 44%, 36%, 35%, 34%, 31%, 22%, 17%, 16%, 13%, 12%, 7%, and multiple readings at 1% and 2% inhibition (plate reader-based cell system) . The maximum observed inhibition of 44% at the highest tested concentration indicates partial cytotoxicity, which differentiates it from highly toxic chemotypes that exhibit >80% inhibition at comparable concentrations. For analogs bearing the maleimide warhead (GSK-3β inhibitor series), cytotoxicity profiles are influenced by the electrophilic maleimide moiety, which is absent in this compound [1], suggesting a distinct safety liability profile.

Cytotoxicity HepG2 Safety Screening In Vitro Toxicology

Regioisomeric Specificity: 3-Piperidine vs. 4-Piperidine Substitution on Triazolopyridine Core

The target compound features piperidine substitution at the 3-position of the [1,2,4]triazolo[4,3-a]pyridine ring system. The 4-piperidine regioisomer (CAS 1052549-93-5) is also commercially available . In triazolopyridine medicinal chemistry, the regiochemistry of substituent attachment significantly influences target engagement: the TNKS inhibitor TI-12403 employs a piperidine-4-carboxamide linker to the triazolopyridine, while GSK-3β inhibitors connect via the 3-position maleimide [1][2]. The distinct spatial orientation of the piperidine nitrogen relative to the triazolopyridine core in 3- vs. 4-substituted isomers generates different pharmacophoric geometries, which can lead to divergent target binding profiles.

Regiochemistry Structure-Activity Relationship Isomer Selection

Supply Chain Discontinuation and Sourcing Scarcity as Procurement Risk Factor

The target compound has been explicitly marked as 'Ausgelaufen' (discontinued) by CymitQuimica for its Fluorochem-branded supply (1g, 5g, and 10g pack sizes) . Multiple other suppliers list this CAS number but provide no inventory or price transparency (ChemScene, Leyan large-pack sizes marked as 'inquire') . In contrast, the free base (CAS 889943-47-9) and dihydrochloride (CAS 1052541-62-4) forms remain more widely stocked . This supply scarcity for the monohydrochloride means researchers who have validated this specific salt form must secure inventory proactively, and the compound's limited commercial availability may affect its long-term viability as a standard research tool.

Supply Chain Sourcing Risk Availability Procurement Strategy

Optimal Research Application Scenarios for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Tool Compound Development Requiring Defined Salt Stoichiometry for Accurate Molar Dosing

For structure-activity relationship (SAR) studies targeting kinases such as TNKS or GSK-3β, the monohydrochloride salt (MW 238.72) provides unambiguous stoichiometry for free-base equivalent calculations . The 15.3% molar mass difference relative to the dihydrochloride (MW 275.17) would introduce systematic error in IC₅₀ determinations if overlooked . Use of the 98%-purity monohydrochloride ensures dosing accuracy and minimizes impurity-related artifacts in kinase inhibition profiling .

Aqueous Formulation for Cellular Assays Requiring DMSO-Free Compound Delivery

The monohydrochloride salt is the preferred form for assays requiring dissolution in aqueous buffers (e.g., PBS, cell culture media) without DMSO co-solvent, leveraging the enhanced water solubility typical of hydrochloride salts of heterocyclic amines . In contrast, the free base (CAS 889943-47-9) exhibits limited aqueous solubility and may require DMSO concentrations that confound cytotoxicity readouts . The HepG2 cytotoxicity data for this compound (max 44% inhibition) provides a baseline for distinguishing compound-specific effects from vehicle-related toxicity .

Regiochemistry-Dependent Pharmacophore Validation: 3-Position vs. 4-Position Piperidine Linkage Studies

Studies aiming to map the spatial requirements of triazolopyridine-based pharmacophores—such as IDO1 holo-inhibitors or kinase inhibitors—require the 3-piperidine regioisomer specifically . The 4-piperidine isomer (CAS 1052549-93-5) positions the basic nitrogen differently, altering hydrogen-bond donor/acceptor geometry and potentially shifting target selectivity . Procurement of the correct 3-substituted isomer is critical for maintaining pharmacophore integrity in computational modeling and crystallography co-complex studies.

Supply-Risk Mitigation: Validated Stock Procurement for Multi-Year Research Programs

Given the confirmed discontinuation of the monohydrochloride at CymitQuimica/Fluorochem (all pack sizes marked 'Ausgelaufen') and limited transparency of remaining stock at other suppliers , research groups that have validated this specific salt form should prioritize bulk procurement of remaining inventory. Transitioning to the free base or dihydrochloride mid-program would require re-synthesis and re-characterization of solubility, purity, and bioactivity equivalence , incurring significant time and resource costs.

Quote Request

Request a Quote for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.